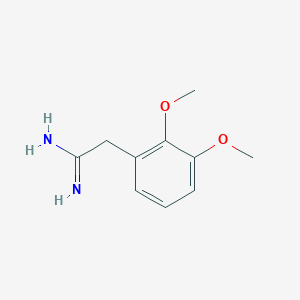

2-(2,3-Dimethoxyphenyl)acetimidamide

Description

2-(2,3-Dimethoxyphenyl)acetimidamide (CAS: 885957-50-6) is an acetimidamide derivative characterized by a 2,3-dimethoxyphenyl substituent. This compound is structurally defined by an amidine group (-C(=NH)-NH₂) attached to an acetic acid backbone, with methoxy groups at the 2- and 3-positions of the phenyl ring. The compound is cataloged in safety data sheets (MSDS) under the identifier NVBP114214 .

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUAHYOXHXYHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401952 | |

| Record name | 2-(2,3-dimethoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-50-6 | |

| Record name | 2-(2,3-dimethoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)acetimidamide typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the use of ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the imidamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)acetimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(2,3-Dimethoxyphenyl)acetimidamide is compared below with structurally related compounds, focusing on substituent positioning, functional groups, synthesis, and applications.

2.1.1 N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Contains a 3,4-dimethoxyphenyl group linked to a benzamide core via an ethyl chain.

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

- Key Differences :

- Substituent positions: 3,4-dimethoxy vs. 2,3-dimethoxy in the target compound.

- Functional group: Benzamide (-CONH-) vs. acetimidamide (-C(=NH)-NH₂).

- Implications : The 3,4-dimethoxy configuration in Rip-B may enhance solubility or receptor binding compared to 2,3-substituted analogs. Benzamide derivatives are often explored for neurological or anticancer activity .

2.1.2 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids

- Structure : Feature triazole-thioether linkages and dimethoxyphenyl groups (2,4- or 3,4-substituted).

- Synthesis : Derived from triazole precursors, with esterification yielding diverse derivatives.

- Key Differences :

- Core heterocycle (1,2,4-triazole) vs. acetimidamide.

- Thioether (-S-) and carboxylic acid (-COOH) functionalities.

2.1.3 Pesticide-Related Acetamides

- Examples : Alachlor, pretilachlor, and dimethenamid ().

- Structure : Chloro-substituted phenylacetamides with alkyl/methoxy groups.

- Key Differences :

- Chlorine substituents vs. methoxy groups in the target compound.

- Functional group: Acetamide (-NHCO-) vs. acetimidamide (-C(=NH)-NH₂).

- Applications : Broad-spectrum herbicides, highlighting how substituent electronegativity (Cl vs. OCH₃) dictates biological activity .

2.1.4 Patent Compound (EP 4 374 877 A2)

- Structure : Contains a 2-(2,3-dimethoxyphenyl) group within a pyrrolo-pyridazine carboxamide framework.

- Key Differences :

Comparative Data Table

Pharmacological and Toxicological Insights

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in this compound may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) compared to chloro-substituted herbicides .

- Toxicity Gaps : Unlike alachlor (extensively studied), the target compound’s safety profile remains uncharacterized, necessitating further in vitro/in vivo studies .

Biological Activity

2-(2,3-Dimethoxyphenyl)acetimidamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H13N3O2

- Molecular Weight : 207.23 g/mol

This compound features a dimethoxyphenyl group attached to an acetimidamide moiety, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets in the body. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It possibly interacts with neurotransmitter receptors, influencing signaling pathways that are crucial for various biological functions.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : There is emerging evidence supporting its efficacy against certain bacterial strains, making it a candidate for antibiotic development.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. These findings suggest potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones in agar diffusion tests, indicating effective antibacterial activity. This positions this compound as a promising candidate for antibiotic development.

Research Findings

Recent studies utilizing computer-aided drug design have predicted the biological activity profiles of this compound. These analyses suggest that the compound interacts with multiple pharmacological targets and may undergo metabolic transformations that enhance its efficacy and safety profile in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.